molecular formula C14H20N2O2S B5413699 3-methyl-8-(3-thienylmethyl)-1-oxa-3,8-diazaspiro[4.6]undecan-2-one

3-methyl-8-(3-thienylmethyl)-1-oxa-3,8-diazaspiro[4.6]undecan-2-one

Cat. No. B5413699
M. Wt: 280.39 g/mol
InChI Key: SUWJWJRKNDSDFD-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis analysis involves detailing the methods used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions used in the synthesis process .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, density, and reactivity .

Mechanism of Action

If the compound is biologically active, its mechanism of action is studied. This involves understanding how the compound interacts with biological systems at the molecular level .

Safety and Hazards

The safety and hazards associated with a compound are typically determined through toxicological studies. This can include information on the compound’s flammability, reactivity, environmental hazards, and health hazards .

Future Directions

Future directions could involve further studies to better understand the compound’s properties, potential applications, or mechanisms of action. It could also involve the development of new synthesis methods or the exploration of related compounds .

properties

IUPAC Name

3-methyl-9-(thiophen-3-ylmethyl)-1-oxa-3,9-diazaspiro[4.6]undecan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2S/c1-15-11-14(18-13(15)17)4-2-6-16(7-5-14)9-12-3-8-19-10-12/h3,8,10H,2,4-7,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUWJWJRKNDSDFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(CCCN(CC2)CC3=CSC=C3)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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